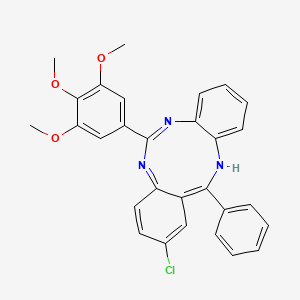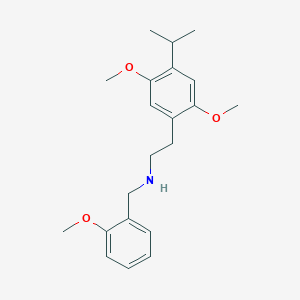
2-(2,5-Dimethoxy-4-(propan-2-yl)phenyl)-N-(2-methoxybenzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2C-iP-NBOMe is typically synthesized from 2C-iP and 2-methoxybenzaldehyde via reductive alkylation. The process can be carried out stepwise by first forming the imine and then reducing it with sodium borohydride, or by direct reaction with sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for 2C-iP-NBOMe are not well-documented due to its status as a research chemical and its association with recreational drug use. the synthetic routes mentioned above can be scaled up for larger production if necessary.
Analyse Chemischer Reaktionen
Types of Reactions
2C-iP-NBOMe undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
2C-iP-NBOMe has several scientific research applications:
Chemistry: Used as a tool to study the serotonin 2A receptor and its interactions.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine.
Medicine: Explored for potential therapeutic uses, although its high potency and risk of adverse effects limit its clinical applications.
Industry: Limited industrial applications due to its primary use in research settings.
Wirkmechanismus
2C-iP-NBOMe exerts its effects primarily through its action as a potent agonist at the serotonin 2A receptor . This interaction leads to the activation of various signaling pathways, resulting in altered neurotransmitter release and changes in perception and mood. The compound also affects other serotonin receptors, including serotonin 2C, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
25I-NBOMe: Another NBOMe derivative with similar hallucinogenic properties.
25B-NBOMe: Known for its strong affinity for serotonin receptors.
25C-NBOMe: Similar in structure and function to 2C-iP-NBOMe.
Uniqueness
2C-iP-NBOMe is unique due to its specific substitution pattern on the phenethylamine backbone, which contributes to its distinct pharmacological effects. Its high potency and selectivity for serotonin 2A receptors make it a valuable tool for research, although its use is limited by its potential for severe adverse effects .
Eigenschaften
CAS-Nummer |
1391487-83-4 |
|---|---|
Molekularformel |
C21H29NO3 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
2-(2,5-dimethoxy-4-propan-2-ylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C21H29NO3/c1-15(2)18-13-20(24-4)16(12-21(18)25-5)10-11-22-14-17-8-6-7-9-19(17)23-3/h6-9,12-13,15,22H,10-11,14H2,1-5H3 |
InChI-Schlüssel |
KMZZEEDFQLXSQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


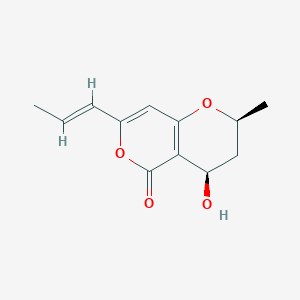
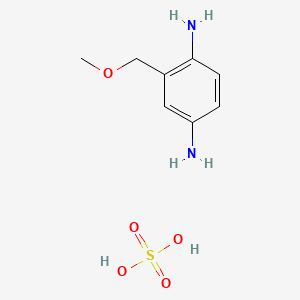



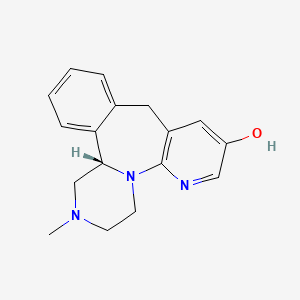
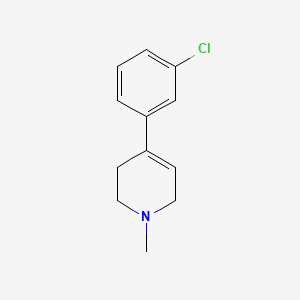
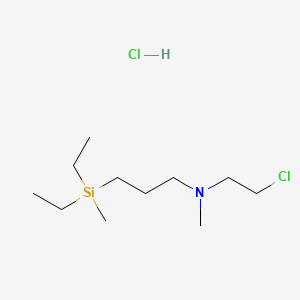
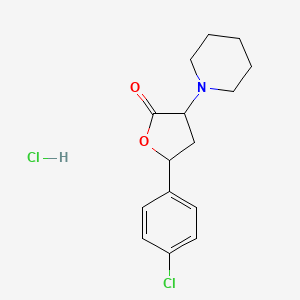
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)
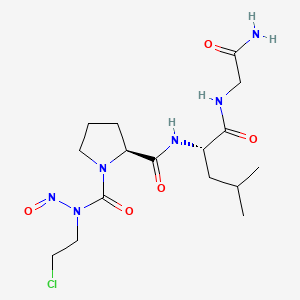
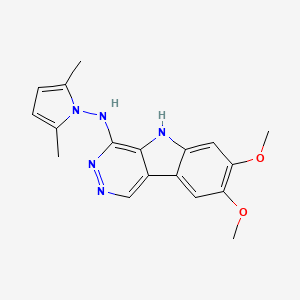
![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)
